![molecular formula C14H22ClN3O B5596507 (3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)
(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol
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Overview
Description
The compound "(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol" is related to pyrazole derivatives, which are significant due to their wide range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
Pyrazole derivatives can be synthesized through different methods. For example, Machado et al. (2011) demonstrated the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using a cyclocondensation reaction under ultrasound irradiation, showing high regioselectivity and significant reduction in reaction times (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. Zhang et al. (2009) reported on the molecular structure of a pyrazole compound, highlighting the dihedral angles and crystal packing governed by intermolecular interactions (Zhang, Zhang, & Guo, 2009).
Chemical Reactions and Properties
Pyrazoles undergo various chemical reactions due to their functional groups. Wang et al. (2018) synthesized a pyrazole derivative involving N-[11C]methylation, indicating complex chemical behavior and potential for radiolabeling (Wang et al., 2018).
properties
IUPAC Name |
(3R,4R)-1-[2-(4-chloropyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O/c1-11-9-17(5-4-14(11,19)12-2-3-12)6-7-18-10-13(15)8-16-18/h8,10-12,19H,2-7,9H2,1H3/t11-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRSOGCMFVRYDO-RISCZKNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CC2)O)CCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CC2)O)CCN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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